molecular formula C21H20N2 B587827 4-o-Tolyl-o,o'-azotoluene CAS No. 857484-43-6

4-o-Tolyl-o,o'-azotoluene

Cat. No. B587827
CAS RN: 857484-43-6
M. Wt: 300.405
InChI Key: CMQRSIYKDDCEFW-UHFFFAOYSA-N
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Description

4-o-Tolyl-o,o’-azotoluene is an aromatic compound with the molecular formula C21H20N2 and a molecular weight of 300.4 . It is related to toluene and has three possible structural isomers .


Synthesis Analysis

The synthesis of compounds related to 4-o-Tolyl-o,o’-azotoluene often involves Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . A key starting material for similar compounds is o-tolyl benzonitrile, which is synthesized using Pd- or Ni-catalyzed Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of 4-o-Tolyl-o,o’-azotoluene is based on the tolyl group, which is a functional group related to toluene. The tolyl group has the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Chemical Reactions Analysis

Tolyl groups are commonly found in diverse chemical compounds. They are considered nonpolar and hydrophobic groups. The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Safety and Hazards

4-o-Tolyl-o,o’-azotoluene is classified as a carcinogen, Carc. 1B (H350: “May cause cancer”) according to Regulation (EC) No 1272/2008 .

Future Directions

The future directions of research on 4-o-Tolyl-o,o’-azotoluene and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the rearrangements of o-tolyl aryl ethers and amines initiated by the Grubbs–Stoltz reagent present interesting avenues for future research .

properties

IUPAC Name

[2-methyl-4-(2-methylphenyl)phenyl]-(2-methylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2/c1-15-8-4-6-10-19(15)18-12-13-21(17(3)14-18)23-22-20-11-7-5-9-16(20)2/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQRSIYKDDCEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N=NC3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858492
Record name (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-o-Tolyl-o,o'-azotoluene

CAS RN

857484-43-6
Record name (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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